![molecular formula C20H35NO5 B14492509 3-[(Carboxymethyl)carbamoyl]heptadec-2-enoic acid CAS No. 65205-97-2](/img/structure/B14492509.png)
3-[(Carboxymethyl)carbamoyl]heptadec-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Carboxymethyl)carbamoyl]heptadec-2-enoic acid is a carboxylic acid derivative characterized by a long carbon chain with a carboxymethylcarbamoyl group. Carboxylic acids are known for their acidic properties due to the presence of the carboxyl group (-COOH). This compound is of interest in various fields of chemistry and industry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Carboxymethyl)carbamoyl]heptadec-2-enoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable long-chain alkene.
Functional Group Introduction: The carboxymethylcarbamoyl group is introduced through a series of reactions, including nucleophilic substitution and esterification.
Reaction Conditions: The reactions are carried out under controlled temperatures and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the volume of reactants.
Catalysts: Employing catalysts to increase the reaction rate and yield.
Purification: Using techniques such as distillation and crystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 3-[(Carboxymethyl)carbamoyl]heptadec-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution Reagents: Halides or other nucleophiles can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include alcohols, ketones, aldehydes, and substituted carboxylic acids.
Scientific Research Applications
3-[(Carboxymethyl)carbamoyl]heptadec-2-enoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-[(Carboxymethyl)carbamoyl]heptadec-2-enoic acid exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways: It may modulate biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Heptadecanoic Acid: A saturated fatty acid with a similar carbon chain length but lacking the carboxymethylcarbamoyl group.
Oleic Acid: An unsaturated fatty acid with a double bond but different functional groups.
Uniqueness: 3-[(Carboxymethyl)carbamoyl]heptadec-2-enoic acid is unique due to its specific functional group arrangement, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
65205-97-2 |
|---|---|
Molecular Formula |
C20H35NO5 |
Molecular Weight |
369.5 g/mol |
IUPAC Name |
3-(carboxymethylcarbamoyl)heptadec-2-enoic acid |
InChI |
InChI=1S/C20H35NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(15-18(22)23)20(26)21-16-19(24)25/h15H,2-14,16H2,1H3,(H,21,26)(H,22,23)(H,24,25) |
InChI Key |
KNOAILOWHKMPMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC(=CC(=O)O)C(=O)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-[Butyl(propyl)amino]ethyl]-2-methoxyphenol;hydrochloride](/img/structure/B14492429.png)

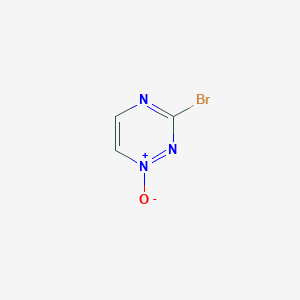
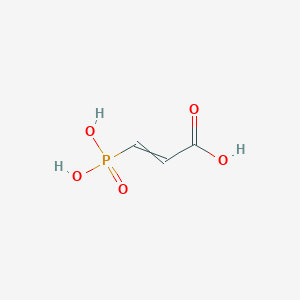


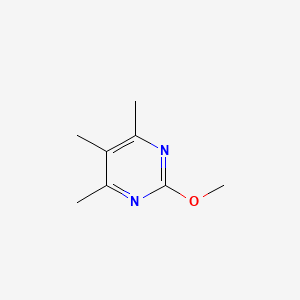
![2,3-Bis[chloro(phenyl)methylidene]-1,4-diphenylbutane-1,4-dione](/img/structure/B14492465.png)
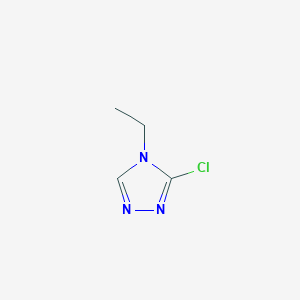
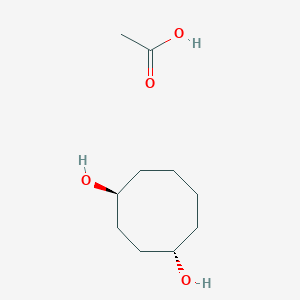
![1-(2-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-4-nitrophenyl)propan-2-one](/img/structure/B14492472.png)
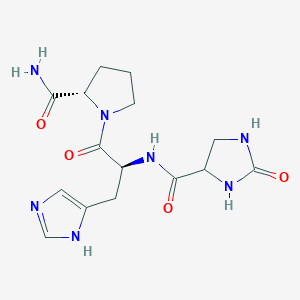
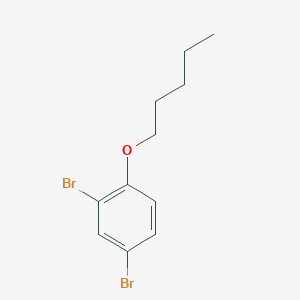
![Oxalic acid;1-(spiro[1,3-dioxolane-2,2'-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene]-4-ylmethyl)pyrrolidine](/img/structure/B14492493.png)
